molecular formula C15H19ClN4O2 B6986008 N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide

N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B6986008
M. Wt: 322.79 g/mol
InChI Key: AVYCJXZJWLBMFF-UHFFFAOYSA-N
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Description

N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-9(2)13(22-17)8-18-15(21)11-7-19-20-14(11)10-5-3-4-6-12(10)16/h3-7,9,13H,8,17H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYCJXZJWLBMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazole intermediate.

    Attachment of the aminooxy-methylbutyl group: This step could involve the reaction of an aminooxy compound with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group may yield nitroso derivatives, while substitution of the chlorine atom may yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminooxyethyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
  • N-(2-aminooxypropyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
  • N-(2-aminooxybutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the aminooxy group and the chlorophenyl group can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

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